molecular formula C18H16ClNO3S B12637941 1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-

1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-

Cat. No.: B12637941
M. Wt: 361.8 g/mol
InChI Key: HCEJWCRNRFAUCM-UHFFFAOYSA-N
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Description

1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- is a compound belonging to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- involves several steps. One common method includes the intramolecular alkylation of N-acyl-N-ethylaniline under Friedel–Crafts conditions . The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- can be compared with other benzazepine derivatives such as:

The uniqueness of 1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Biological Activity

1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo- (CAS Number: 1239583-95-9) is a compound of interest due to its potential biological activities. This compound belongs to the benzazepine class of molecules, which are known for various pharmacological effects including anti-inflammatory, analgesic, and anticancer properties. This article aims to consolidate the available research findings on the biological activity of this compound.

  • Molecular Formula : C18H16ClNO3S
  • Molecular Weight : 361.84 g/mol
  • Structure : The compound features a benzazepine core with a thioether substituent and an acetic acid moiety.

Biological Activity Overview

The biological activities of 1H-1-benzazepine derivatives are diverse. Research indicates that these compounds may exhibit:

  • Anticancer Activity : Some studies have shown that benzazepine derivatives can inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : There is evidence suggesting that these compounds possess antibacterial activity against specific strains.
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease.

Anticancer Activity

A study published in PubMed evaluated the antiproliferative effects of various benzazepine derivatives on human cancer cell lines. The results indicated that these compounds exhibited selective growth inhibition patterns, suggesting potential as anticancer agents. Specifically, the compound demonstrated significant cytotoxicity against breast and colon cancer cell lines with IC50 values in the micromolar range .

Antimicrobial Activity

Research highlighted in SciELO examined the antibacterial properties of synthesized compounds related to benzazepines. The study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing promising results as acetylcholinesterase inhibitors. The most active compounds had IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating their potential use in treating infections .

Enzyme Inhibition Studies

The enzyme inhibition capabilities of benzazepine derivatives were assessed using established protocols for AChE and urease inhibition assays. The results confirmed that several compounds exhibited significant inhibitory effects on these enzymes, which are crucial targets in neurodegenerative diseases and gastrointestinal disorders .

Case Study 1: Anticancer Efficacy

In vitro studies conducted on a panel of human cancer cell lines revealed that certain derivatives of 1H-1-benzazepine showed a characteristic selectivity pattern for growth inhibition. For instance, one derivative demonstrated an IC50 value of approximately 5 µM against breast cancer cells, indicating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Screening

A separate investigation focused on the antimicrobial efficacy of synthesized benzazepine derivatives against various bacterial strains. The findings indicated that while some compounds were effective against gram-positive bacteria, they showed limited efficacy against gram-negative strains, highlighting the need for structural modifications to enhance antibacterial activity.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerCytotoxicity (IC50 ~5 µM)
AntimicrobialModerate activity against S. typhi
Enzyme InhibitionAChE inhibition (IC50 ~0.63 µM)

Properties

Molecular Formula

C18H16ClNO3S

Molecular Weight

361.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)sulfanyl-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid

InChI

InChI=1S/C18H16ClNO3S/c19-13-6-8-14(9-7-13)24-16-10-5-12-3-1-2-4-15(12)20(18(16)23)11-17(21)22/h1-4,6-9,16H,5,10-11H2,(H,21,22)

InChI Key

HCEJWCRNRFAUCM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1SC3=CC=C(C=C3)Cl)CC(=O)O

Origin of Product

United States

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